molecular formula C20H16Cl2N4 B15109885 N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B15109885
M. Wt: 383.3 g/mol
InChI Key: MCLWGUZGXBVUIW-UHFFFAOYSA-N
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Description

N,3-Bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by:

  • Two 4-chlorophenyl groups at the N-7 and C-3 positions.
  • Methyl substituents at the C-2 and C-5 positions.

Properties

Molecular Formula

C20H16Cl2N4

Molecular Weight

383.3 g/mol

IUPAC Name

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C20H16Cl2N4/c1-12-11-18(24-17-9-7-16(22)8-10-17)26-20(23-12)19(13(2)25-26)14-3-5-15(21)6-4-14/h3-11,24H,1-2H3

InChI Key

MCLWGUZGXBVUIW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)Cl)C)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-2,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The reaction mixture is then heated to promote cyclization, forming the desired pyrazolopyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N,3-bis(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation, differentiation, and apoptosis. This makes it a potential candidate for the treatment of diseases such as cancer and inflammatory disorders .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit variability in substituents at the N-7, C-3, and C-5 positions, which critically influence their biological activity. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Biological Activity Key Findings References
Target Compound N,3-bis(4-chlorophenyl), 2,5-dimethyl Not explicitly reported Hypothesized enhanced lipophilicity due to dual chlorophenyl groups. -
MPZP N,N-bis(2-methoxyethyl), 3-(4-methoxy-2-methylphenyl), 2,5-dimethyl CRF1 receptor antagonist (anxiety) Demonstrated efficacy in reducing anxiety in rodent models .
N-(4-Chlorophenyl)-3,5-diphenyl analog N-(4-chlorophenyl), 3,5-diphenyl, 2-methyl Not reported Structural similarity but lacks dual chlorophenyl groups at N-7 and C-3.
Compound 47 (Anti-mycobacterial series) 3-(4-fluorophenyl), N-((6-methylpyridin-2-yl)methyl), 5-phenyl Anti-mycobacterial (MIC = 0.5 µg/mL) Fluorophenyl and pyridylmethyl groups enhance target binding .
Compound 50 (Anti-mycobacterial series) 3-(4-fluorophenyl), N-((6-(piperidin-1-yl)pyridin-2-yl)methyl), 5-phenyl Anti-mycobacterial (MIC = 0.25 µg/mL) Piperidine substitution improves potency vs. mycobacteria .
Triazolopyrimidine analogs () 3-/4-chlorophenyl on triazolopyrimidine core Anti-malarial (IC50 = 11–56 nM) Chlorophenyl enhances Plasmodium falciparum inhibition .

Key Observations

Chlorophenyl vs. Fluorophenyl derivatives (e.g., Compounds 47–51) show potent anti-mycobacterial activity, suggesting electronegative substituents favor interactions with bacterial targets .

N-7 Substitution :

  • MPZP’s N,N-bis(2-methoxyethyl) groups enable CRF1 receptor antagonism, while the target’s 4-chlorophenyl group may redirect selectivity toward other pathways .
  • Anti-mycobacterial compounds (e.g., Compound 47) utilize pyridylmethyl amines at N-7, indicating hydrogen bonding or π-stacking interactions are critical .

C-3 and C-5 Modifications :

  • Methyl groups at C-2 and C-5 (target compound) reduce steric hindrance compared to bulkier substituents (e.g., phenyl in Compound 47), possibly favoring metabolic stability .
  • Piperidine or morpholine rings (e.g., Compound 50) enhance solubility and anti-mycobacterial potency .

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